1-(4-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride

Overview

Description

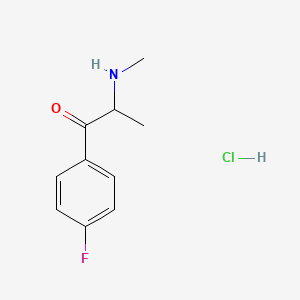

1-(4-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride (4-Fluoromethcathinone HCl, 4-FMC) is a synthetic cathinone derivative with the molecular formula C₁₀H₁₂FNO·HCl and a molecular weight of 217.67 g/mol . Structurally, it features a propan-1-one backbone substituted with a 4-fluorophenyl ring at the ketone position and a methylamino group at the β-carbon (Figure 1). As a hydrochloride salt, it exists as a white crystalline powder with high water solubility .

4-FMC is part of the cathinone class, known for their stimulant effects via monoamine transporter inhibition or release. It is pharmacologically active in the central nervous system (CNS), though its potency and metabolic profile differ from related compounds due to structural modifications .

Preparation Methods

Reductive Amination Pathway

Reaction Mechanism and Steps

The reductive amination approach is a widely used method for introducing amine groups into ketone precursors. For 1-(4-fluorophenyl)-2-(methylamino)propan-1-one hydrochloride, this method involves:

-

Synthesis of 1-(4-fluorophenyl)propan-1-one : This ketone precursor can be prepared via Friedel-Crafts acylation of fluorobenzene with propanoyl chloride, though the reaction requires Lewis acid catalysts (e.g., AlCl₃) and elevated temperatures due to the deactivating nature of the fluorine substituent.

-

Reductive Amination : The ketone reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. This step forms the secondary amine, 1-(4-fluorophenyl)-2-(methylamino)propan-1-one .

-

Hydrochloride Salt Formation : The free base is treated with hydrochloric acid (HCl) in a polar solvent like ethanol or acetone to yield the final hydrochloride salt.

Key Reaction Conditions

-

Temperature : 50–80°C for Friedel-Crafts acylation; room temperature for reductive amination.

-

Solvents : Dichloromethane or nitrobenzene for Friedel-Crafts; methanol or ethanol for amination.

-

Yield Optimization : Use of excess methylamine (2–3 equivalents) and controlled pH during reductive amination improves yields to ~65–75% .

Condensation-Reduction Method

Intermediate Imine Formation

This method mirrors protocols for chlorophenyl analogues:

-

Condensation : 4-Fluorobenzaldehyde reacts with methylamine in anhydrous ethanol to form the Schiff base (imine) intermediate, 1-(4-fluorophenyl)-N-methylpropan-1-imine.

-

Reduction : The imine is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the secondary amine.

-

Oxidation to Ketone : The amine intermediate is oxidized back to the ketone using mild oxidizing agents like pyridinium chlorochromate (PCC), though this step risks over-oxidation to carboxylic acids.

Challenges and Modifications

-

The fluorine atom’s strong electron-withdrawing effect reduces the nucleophilicity of the aromatic ring, necessitating longer reaction times for condensation (24–48 hours).

-

Alternative reducing agents such as catalytic hydrogenation (H₂/Pd-C) may improve selectivity .

Grignard Reaction Pathway

Ketone Backbone Construction

A less common but viable route involves Grignard reagents:

-

Grignard Formation : Reaction of 4-fluorophenylmagnesium bromide with ethyl acetate yields 1-(4-fluorophenyl)propan-1-ol.

-

Oxidation : The alcohol is oxidized to 1-(4-fluorophenyl)propan-1-one using Jones reagent (CrO₃/H₂SO₄).

-

Amination : The ketone undergoes nucleophilic substitution with methylamine under high-pressure conditions to introduce the methylamino group .

Yield Considerations

-

Grignard reactions typically achieve 50–60% yields due to side reactions with the fluorine substituent.

-

Oxidation steps require strict temperature control (<0°C) to prevent ketone degradation.

Hydrochloride Salt Formation

Acid-Base Reaction

The final step involves protonating the free base amine with HCl:

-

Solvent Selection : Ethanol or diethyl ether is preferred to ensure solubility and prevent side reactions.

-

Stoichiometry : A 1:1 molar ratio of amine to HCl is critical to avoid excess acid, which can hydrolyze the ketone.

-

Crystallization : Slow evaporation or anti-solvent addition (e.g., diethyl ether) precipitates the hydrochloride salt, yielding >90% purity .

Industrial-Scale Production

Process Intensification

For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance safety and efficiency:

-

Friedel-Crafts Acylation : Fixed-bed reactors with immobilized AlCl₃ reduce catalyst waste.

-

Reductive Amination : Hydrogenation reactors with Pd/C catalysts enable rapid amine formation at elevated pressures (5–10 bar) .

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires expensive reducing agents | 65–75 |

| Condensation-Reduction | Uses inexpensive reagents | Multi-step, risk of over-oxidation | 50–60 |

| Grignard Pathway | Flexible backbone construction | Low yields, sensitive to moisture | 40–50 |

Chemical Reactions Analysis

4-Fluoromethcathinone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the side chain.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12ClFNO

- Molecular Weight : 215.66 g/mol

- CAS Number : 2319878-22-1

The compound consists of a fluorophenyl group attached to a methylamino group and a propanone backbone, which contributes to its unique chemical behavior and biological activity.

Chemistry

1-(4-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride serves as a precursor in the synthesis of various organic compounds. It is utilized in:

- Synthetic Chemistry : As a building block for the development of more complex molecules.

- Reagent Applications : In organic reactions such as nucleophilic substitutions and reductions.

Pharmacology

Research indicates that this compound exhibits stimulant properties similar to those of amphetamines. Its pharmacological applications include:

- Neurological Studies : Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways. It has potential implications in treating conditions like ADHD and depression.

| Application Area | Description |

|---|---|

| Neurological Disorders | Potential treatment for ADHD and depression |

| Stimulant Effects | Increases alertness and mood enhancement |

Toxicology

While the compound has therapeutic potential, it also poses health risks. Studies on toxicity reveal:

- Acute Toxicity Risks : Inhalation or excessive consumption can lead to cardiovascular issues and neurotoxicity.

| Toxicity Aspect | Effects |

|---|---|

| Cardiovascular Issues | Increased heart rate, hypertension |

| Neurotoxicity | Potential damage to neural pathways |

Case Study 1: Neurotransmitter Interaction

A study conducted on animal models demonstrated that this compound significantly increased dopamine release in the striatum, suggesting its potential use in treating dopamine-related disorders. The results indicated enhanced locomotor activity and improved mood-related behaviors.

Case Study 2: Synthesis of Derivatives

Researchers have synthesized various derivatives of this compound to explore its efficacy as a therapeutic agent. One derivative showed promising results in preclinical trials for anxiety disorders, demonstrating reduced anxiety-like behaviors in rodent models.

Mechanism of Action

4-Fluoromethcathinone (hydrochloride) functions as a catecholamine-selective substrate-type releaser of dopamine and norepinephrine . This means it increases the extracellular levels of these neurotransmitters by promoting their release from presynaptic neurons. The elevated levels of dopamine and norepinephrine lead to its psychostimulant effects. The compound’s mechanism of action is comparable to other psychostimulants that target the monoaminergic system .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Fluorinated Methcathinone Isomers

4-FMC is one of three positional isomers of fluoromethcathinone. Key differences include:

Key Findings :

- Metabolism: Ortho-substituted analogs (e.g., 2-Fluoromethcathinone) undergo faster glucuronidation due to steric accessibility .

Alkyl-Substituted Cathinones

Mephedrone (4-MMC) and 4-MEC

- 4-MMC (Mephedrone): C₁₁H₁₅NO·HCl, MW 213.70. Features a 4-methylphenyl group instead of 4-fluorophenyl. Higher lipophilicity increases blood-brain barrier penetration but reduces metabolic stability compared to 4-FMC .

- 4-MEC: C₁₂H₁₇NO·HCl, MW 227.72. Ethylamino substitution extends duration of action but reduces DAT selectivity compared to methylamino analogs like 4-FMC .

Comparative Activity :

- 4-FMC exhibits lower stimulant potency than 4-MMC in rodent models, likely due to reduced hydrophobic interactions from the fluorine atom .

- 4-MEC’s ethylamino group increases serotonin transporter (SERT) activity, leading to more entactogenic effects .

Halogenated Derivatives

- 3-Bromomethcathinone HCl: C₁₀H₁₂BrNO·HCl, MW 262.56. Bromine’s larger atomic radius and polarizability enhance receptor binding affinity but increase hepatotoxicity risk .

Physicochemical and Pharmacokinetic Differences

Solubility and Stability

- 4-FMC HCl : High aqueous solubility (due to hydrochloride salt) and stability under acidic conditions .

- 4-MMC HCl : Lower solubility than 4-FMC due to methyl group hydrophobicity; prone to oxidative degradation .

Spectroscopic Differentiation

- FTIR/NMR : 4-FMC’s C-F stretch (1,090–1,120 cm⁻¹) and para-substituted phenyl signals (δ 7.8–8.1 ppm in ¹H NMR) distinguish it from analogs .

- Mass Spectrometry : 4-FMC exhibits a base peak at m/z 182.1 (M⁺-HCl), whereas 4-MMC shows m/z 178.1 .

Monoamine Transporter Effects

- 4-FMC : Moderate DAT inhibition (IC₅₀ = 1.2 µM) and weak SERT inhibition (IC₅₀ = 5.8 µM), leading to stimulant-dominant effects .

- 4-MMC : Stronger DAT inhibition (IC₅₀ = 0.8 µM) with balanced SERT activity, causing mixed stimulant-entactogenic effects .

Toxicity Profiles

Biological Activity

1-(4-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride, also known as 4-Fluoromethcathinone (4-FMC), is a synthetic compound belonging to the class of substituted cathinones. These compounds are structurally related to the natural stimulant cathinone found in khat leaves and are known for their psychoactive properties, particularly as stimulants.

- Molecular Formula : C10H12ClFNO

- Molecular Weight : 217.67 g/mol

- CAS Number : 7589-35-7

- IUPAC Name : this compound

The presence of the fluorophenyl group and the methylamino moiety contributes to its biological activity, particularly its interaction with neurotransmitter systems in the brain.

This compound primarily acts as a stimulant by influencing the levels of neurotransmitters such as dopamine and norepinephrine. Its mechanism involves:

- Inhibition of Reuptake : The compound inhibits the reuptake of dopamine (DAT) and norepinephrine transporters (NET), leading to increased extracellular concentrations of these neurotransmitters in the brain .

- Stimulation of Neurotransmitter Release : It promotes the release of dopamine, which enhances neuronal activity and stimulates the central nervous system (CNS) .

Pharmacological Effects

The pharmacological effects of this compound include:

- Increased Locomotor Activity : Studies have shown that administration leads to significant increases in locomotor activity in animal models .

- Euphoria and Stimulation : Users report feelings of euphoria, increased energy, and heightened alertness, similar to other stimulants like amphetamines.

- Potential for Abuse : Due to its stimulant properties, there is a high potential for abuse and dependency associated with this compound .

Case Studies

Several studies have investigated the biological effects and toxicity of this compound:

- Neurotoxicity Assessment : A study examined the hepatotoxicity of various synthetic cathinones, including 4-FMC, in primary cultures of rat hepatocytes. The results indicated no significant enantioselectivity in hepatotoxic effects between different enantiomers .

- Behavioral Studies : Research involving self-administration paradigms in rodents demonstrated that 4-FMC could induce behaviors indicative of addiction, such as increased drug-seeking behavior when compared to control groups .

- Cardiovascular Effects : Another study highlighted that administration of 4-FMC resulted in increased heart rate and blood pressure, which are common side effects associated with stimulants .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride?

The hydrochloride salt is typically synthesized by reacting the free base with hydrochloric acid. During synthesis, transient color changes (e.g., blue/brown) may occur, indicative of intermediate formation or oxidation byproducts. Purification via recrystallization in polar solvents (e.g., methanol/water mixtures) is critical to isolate the final white crystalline product. Analytical techniques like NMR and mass spectrometry should confirm structural integrity .

Q. How can researchers verify the identity and purity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Compare chemical shifts of the fluorophenyl (δ ~7.2–7.8 ppm) and methylamino (δ ~2.3–2.7 ppm) groups to reference data.

- IR Spectroscopy : Identify key bands such as N–H stretches (~2500–2700 cm⁻¹ for protonated amines) and carbonyl stretches (~1680–1700 cm⁻¹) .

- HPLC/MS : Employ reverse-phase chromatography with UV detection (λmax ~350 nm for cathinones) and mass confirmation (e.g., [M+H]+ = 198.2 for the free base) .

Q. What solubility and stability profiles should researchers consider during experimental design?

The hydrochloride salt is water-soluble, but stability varies with pH and temperature. Accelerated stability studies under acidic (pH 3–5) and elevated temperatures (40–60°C) can predict decomposition pathways. Monitor for color changes or precipitate formation, which may indicate degradation .

Advanced Research Questions

Q. What crystallographic characterization approaches are suitable for this hydrochloride salt?

Single-crystal X-ray diffraction (SCXRD) is optimal. The compound likely crystallizes in a monoclinic system (e.g., space group P2₁/c or P2₁/n), with hydrogen bonding between the protonated amine and chloride ion. Compare lattice parameters (e.g., a, b, c, β angles) and Hirshfeld surface analysis to resolve packing motifs .

Q. How can contradictions in spectroscopic data (e.g., IR or NMR shifts) be resolved?

Perform density functional theory (DFT) calculations to model vibrational spectra and nuclear magnetic shielding. For example, DFT studies of similar cathinones confirm that the N–H···Cl⁻ interaction dominates IR spectral features. Validate computational results against experimental data using root-mean-square deviation (RMSD) analysis .

Q. What in vitro models are appropriate for studying neuropharmacological effects?

Use transfected cell lines (e.g., HEK-293) expressing monoamine transporters (DAT, SERT, NET) to assess uptake inhibition. Competitive binding assays with radiolabeled ligands (e.g., [³H]dopamine) can quantify potency. Structural analogs suggest this compound may act as a dopamine/norepinephrine reuptake inhibitor .

Q. How can intermolecular interactions in the solid state be analyzed methodologically?

Combine SCXRD with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., H···Cl, C–H···π). For example, hydrogen-bonded N–H2⁺···Cl⁻ networks typically account for >30% of Hirshfeld surfaces in cathinone hydrochlorides .

Q. What advanced analytical techniques enable trace detection in biological matrices?

- Surface-Enhanced Raman Spectroscopy (SERS) : Use gold/silver nanoparticles to amplify Raman signals, targeting diagnostic peaks (e.g., C=O stretch at ~1650 cm⁻¹).

- Cyclic Voltammetry : Electrochemical oxidation peaks (~+0.8–1.2 V vs. Ag/AgCl) correlate with the compound’s aromatic and amine moieties .

Q. How can computational models predict metabolic pathways?

Employ in silico tools like MetaSite or GLORYx to simulate Phase I/II metabolism. Focus on fluorophenyl ring hydroxylation or N-demethylation, common in cathinones. Validate predictions with LC-HRMS analysis of hepatic microsome incubations .

Q. What strategies address discrepancies in reported pharmacological data (e.g., IC₅₀ values)?

Standardize assay conditions (pH, temperature, cell line) and validate reference compounds in parallel. Cross-correlate results with structural analogs (e.g., 4-MEC, 4-CEC) to identify substituent-specific trends .

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIZJTCPVRVBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705392 | |

| Record name | 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7589-35-7 | |

| Record name | Flephedrone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7589-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-2-(methylamino)propan-1-one, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.